

BAZ2-ICR negative control compound

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Compound of Interest

Compound Name: BAZ2-ICR

Cat. No.: B605963

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BAZ2-ICR Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for using the **BAZ2-ICR** chemical probe. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is **BAZ2-ICR** and what is its primary mechanism of action?

BAZ2-ICR is a potent and selective chemical probe that targets the bromodomains of BAZ2A and BAZ2B.^{[1][2][3]} It functions as an antagonist, inhibiting the interaction of these bromodomains with acetylated lysines on histone tails and other proteins.^{[4][5]} This displacement from chromatin can be observed in cellular assays.^{[1][6]}

Q2: Is there a recommended negative control compound for **BAZ2-ICR**?

Currently, a validated inactive negative control compound for **BAZ2-ICR** has not been identified.^[4] This is a critical consideration for designing well-controlled experiments.

Q3: How can I design my experiments in the absence of a dedicated negative control for **BAZ2-ICR**?

Without a specific negative control, robust experimental design is crucial. Here are some recommended strategies:

- Use of Structurally Unrelated Inhibitors: Employing a different, structurally distinct BAZ2A/B inhibitor, such as GSK2801, can help confirm that the observed phenotype is due to inhibition of the target and not an off-target effect of the **BAZ2-ICR** chemical scaffold.[2]
- Dose-Response Curves: Establishing a clear dose-response relationship can strengthen the argument that the observed effect is target-mediated.
- Rescue Experiments: If possible, overexpressing a drug-resistant mutant of BAZ2A or BAZ2B could rescue the phenotype, providing strong evidence for on-target activity.
- Orthogonal Assays: Confirming the phenotype with a different experimental modality (e.g., genetic knockdown of BAZ2A/B via siRNA or CRISPR) is a powerful validation technique.[2]

Q4: What are the recommended storage conditions and stability of **BAZ2-ICR**?

For long-term storage, **BAZ2-ICR** stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q5: What are the key quantitative parameters for **BAZ2-ICR**?

Please refer to the data tables below for detailed information on potency, selectivity, and physicochemical properties.

Quantitative Data

Table 1: Potency of **BAZ2-ICR**

Target	Assay	Value
BAZ2A	IC ₅₀	130 nM[1][5]
	K _d	109 nM[1][5]
BAZ2B	IC ₅₀	180 nM[1][5]
	K _d	170 nM[1][5]

Table 2: Selectivity of **BAZ2-ICR**

Off-Target	Selectivity vs. BAZ2A/B	Method
CECR2	10-15 fold[1][4][5]	Thermal Shift Assay, ITC
BRD4	>100 fold[4]	AlphaScreen, FRAP
Other Bromodomains	>100 fold[1][5]	Thermal Shift Assay
Panel of 55 receptors and ion channels	No significant activity at 10 μ M[4]	CEREP screen

Table 3: Physicochemical and Pharmacokinetic Properties

Property	Value
Molecular Weight	357.42 g/mol [4]
Molecular Formula	C ₂₀ H ₁₉ N ₇ [4][7]
Solubility in D ₂ O	25 mM[4]
LogD	1.05[4]
Bioavailability (Mouse)	70%[4]

Troubleshooting Guide

Problem	Potential Cause(s)	Suggested Solution(s)
No or low cellular activity	- Insufficient concentration or incubation time.- Compound degradation.- Low cell permeability in your specific cell line.	- Perform a dose-response and time-course experiment. The recommended cellular concentration is 500 nM - 1 μ M.[5]- Ensure proper storage of BAZ2-ICR.[1]- Verify target expression in your cell line.
Precipitation of the compound in media	- Exceeding the solubility limit in aqueous solutions.	- Prepare fresh dilutions from a DMSO stock for each experiment. BAZ2-ICR is highly soluble in DMSO (10 mg/ml) and DMF (20 mg/ml). [6]- If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[1]
Inconsistent results between experiments	- Variability in cell culture conditions (e.g., passage number, confluency).- Inconsistent preparation of BAZ2-ICR working solutions.	- Maintain consistent cell culture practices.- Prepare fresh working solutions for each experiment from a validated stock.
Potential off-target effects	- Although highly selective, off-target activity is always a possibility.	- Refer to the FAQ on designing experiments without a negative control.- Use the lowest effective concentration of BAZ2-ICR.- Validate findings with orthogonal methods like siRNA/CRISPR.

Experimental Protocols

Fluorescence Recovery After Photobleaching (FRAP) Assay for Cellular Target Engagement

This protocol is adapted from studies demonstrating **BAZ2-ICR**'s ability to displace BAZ2A from chromatin.[1][4]

1. Cell Culture and Transfection:

- Plate human osteosarcoma cells (U2OS) on glass-bottom dishes.
- Transfect cells with a vector expressing GFP-tagged full-length BAZ2A.
- As a control, use a mutant version of BAZ2A (e.g., N1873F) that does not bind acetylated lysines.[4]
- Allow cells to express the protein for 24-48 hours.

2. Compound Treatment:

- Treat the cells with 1 μM **BAZ2-ICR** for a defined period (e.g., 1-4 hours).
- Include a vehicle-treated control (e.g., DMSO).
- To increase histone acetylation and ensure a sufficient assay window, you can co-treat with an HDAC inhibitor like SAHA (2.5 μM).[4]

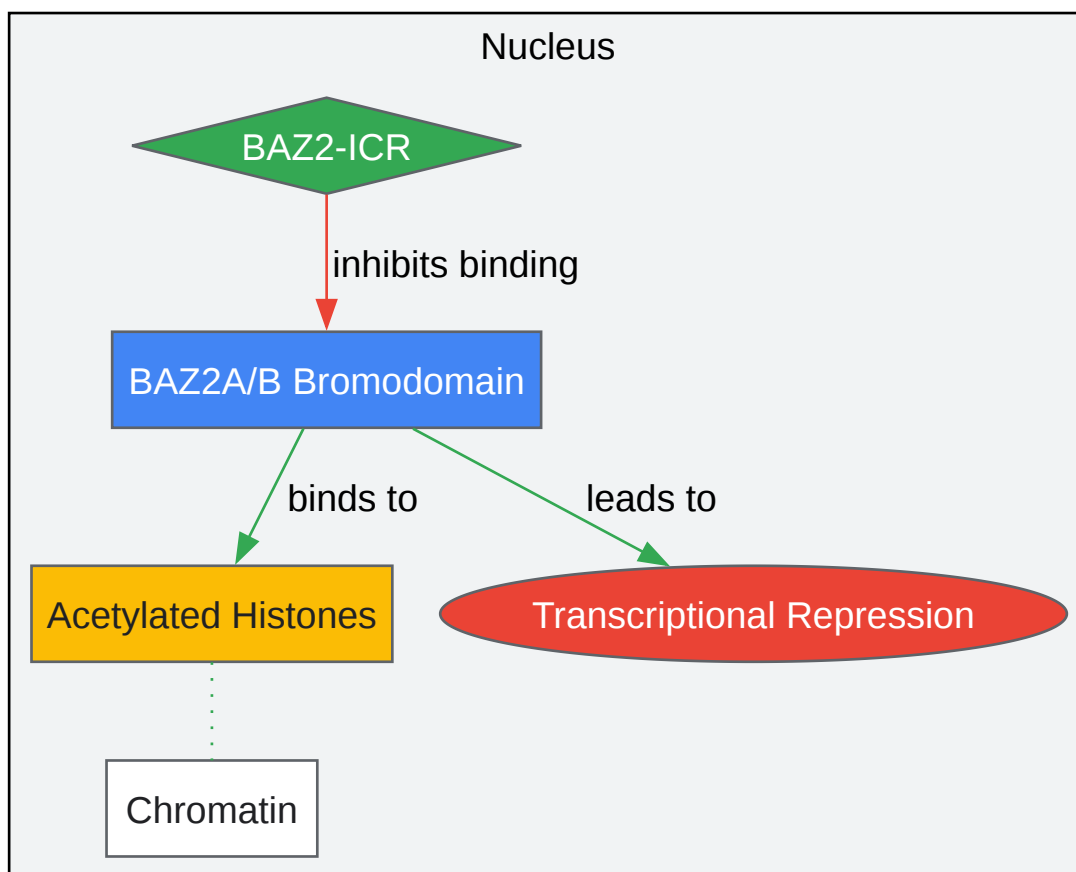
3. FRAP Imaging:

- Identify transfected cells with clear nuclear GFP signal.
- Acquire pre-bleach images of a defined region of interest (ROI) within the nucleus.
- Photobleach the ROI using a high-intensity laser.
- Acquire post-bleach images at regular intervals to monitor the recovery of fluorescence in the bleached area.

4. Data Analysis:

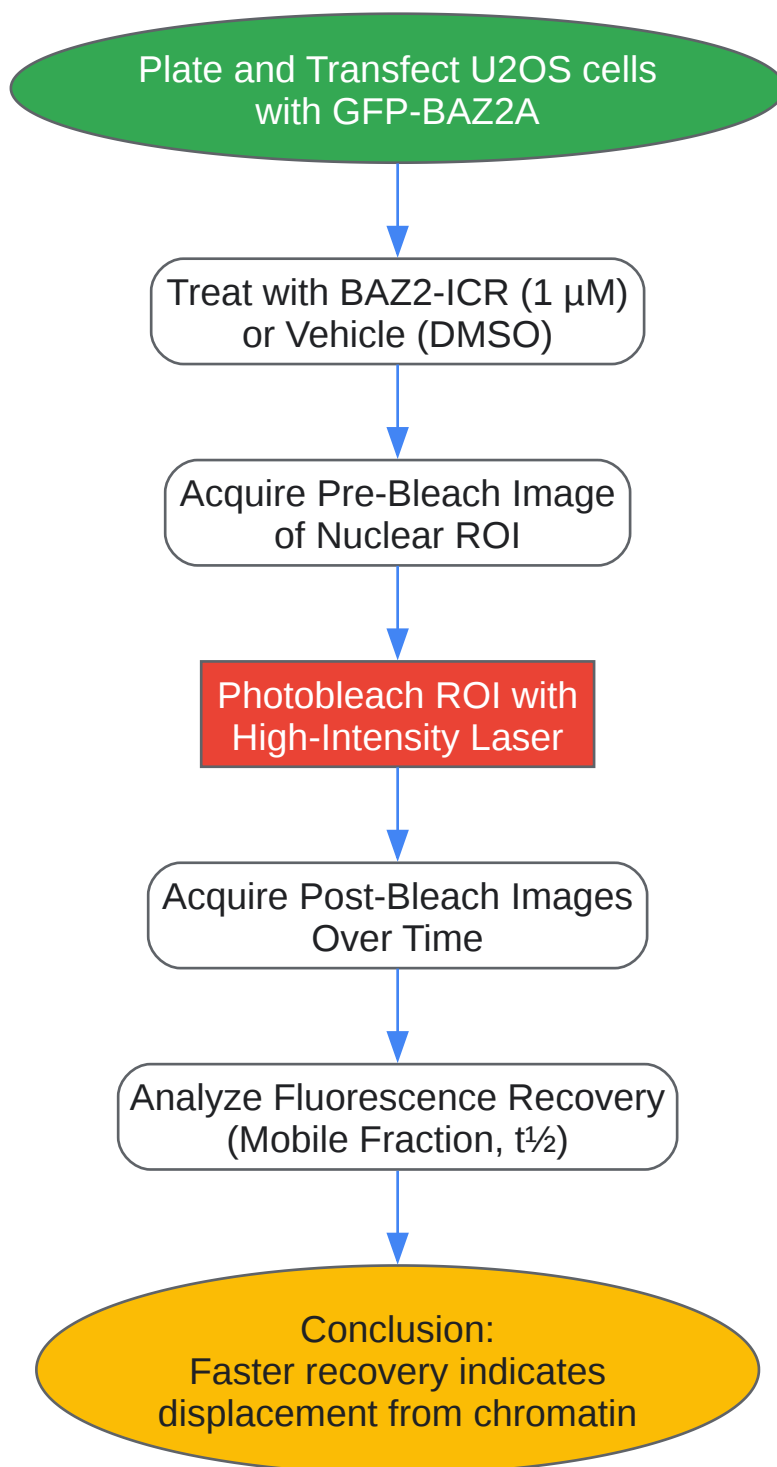
- Measure the fluorescence intensity in the bleached ROI over time.
- Correct for photobleaching during image acquisition.
- Calculate the mobile fraction and the half-maximal recovery time ($t_{1/2}$). A faster recovery time for the wild-type BAZ2A in the presence of **BAZ2-ICR**, similar to that of the non-binding mutant, indicates successful displacement of the protein from chromatin.[1][4]

Visualizations



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Caption: **BAZ2-ICR** inhibits the binding of BAZ2A/B bromodomains to acetylated histones.



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Caption: Experimental workflow for the FRAP assay to measure **BAZ2-ICR** target engagement.

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